molecular formula C16H12N2O3S2 B2677134 (Z)-3-(4-oxo-5-(quinolin-6-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid CAS No. 902025-18-7

(Z)-3-(4-oxo-5-(quinolin-6-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid

Cat. No.: B2677134
CAS No.: 902025-18-7
M. Wt: 344.4
InChI Key: CTYRHQJYFFIZAW-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(4-oxo-5-(quinolin-6-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a quinoline moiety and a thioxothiazolidinone ring, makes it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-oxo-5-(quinolin-6-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid typically involves the condensation of quinoline-6-carbaldehyde with thiazolidine-2,4-dione in the presence of a suitable base. The reaction is carried out under reflux conditions in a polar solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(4-oxo-5-(quinolin-6-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(4-oxo-5-(quinolin-6-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is investigated for its antimicrobial and anticancer properties. Studies have shown that thiazolidinones can inhibit the growth of various bacterial and fungal strains, as well as exhibit cytotoxic effects against cancer cell lines.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its anti-inflammatory and anticancer properties make it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-3-(4-oxo-5-(quinolin-6-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The thioxothiazolidinone ring can inhibit enzymes involved in inflammation and cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Quinoline Derivatives: Used as antimalarial and anticancer agents.

    Thioxothiazolidinones: Studied for their antimicrobial and anti-inflammatory activities.

Uniqueness

The uniqueness of (Z)-3-(4-oxo-5-(quinolin-6-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid lies in its combined structural features of quinoline and thioxothiazolidinone. This combination imparts a broad spectrum of biological activities, making it a versatile compound for various scientific research applications.

Properties

IUPAC Name

3-[(5Z)-4-oxo-5-(quinolin-6-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S2/c19-14(20)5-7-18-15(21)13(23-16(18)22)9-10-3-4-12-11(8-10)2-1-6-17-12/h1-4,6,8-9H,5,7H2,(H,19,20)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYRHQJYFFIZAW-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C=C3C(=O)N(C(=S)S3)CCC(=O)O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=CC(=C2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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